Ceclazepide

Mycobacterium abscessus MIC50 drug-resistant NTM

Ceclazepide (code name TR2-A) is a synthetic, orally active small-molecule prodrug belonging to the 1,4-benzodiazepine class of gastrin/cholecystokinin-2 (CCK2) receptor antagonists. With molecular formula C₃₀H₃₂N₆O₅ and a molecular weight of 556.61 g/mol, the compound is metabolised in vivo to its active moiety TR2, which it shares with the structurally related agent netazepide.

Molecular Formula C30H32N6O5
Molecular Weight 556.6 g/mol
CAS No. 1801749-44-9
Cat. No. B606583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeclazepide
CAS1801749-44-9
SynonymsCeclazepide
Molecular FormulaC30H32N6O5
Molecular Weight556.6 g/mol
Structural Identifiers
SMILESCC(=O)OCC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4
InChIInChI=1S/C30H32N6O5/c1-19(37)41-18-30(2,3)25(38)17-36-24-14-6-5-12-22(24)26(23-13-7-8-15-32-23)34-27(28(36)39)35-29(40)33-21-11-9-10-20(16-21)31-4/h5-16,27,31H,17-18H2,1-4H3,(H2,33,35,40)/t27-/m0/s1
InChIKeyGPEYTRIZYSZRRK-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ceclazepide (CAS 1801749-44-9) – CCK2 Receptor Antagonist Prodrug with Dual Anti-Infective and Anti-Secretory Indications


Ceclazepide (code name TR2-A) is a synthetic, orally active small-molecule prodrug belonging to the 1,4-benzodiazepine class of gastrin/cholecystokinin-2 (CCK2) receptor antagonists . With molecular formula C₃₀H₃₂N₆O₅ and a molecular weight of 556.61 g/mol, the compound is metabolised in vivo to its active moiety TR2, which it shares with the structurally related agent netazepide . Ceclazepide is currently in Phase I clinical development for gastro-oesophageal reflux disease, Helicobacter pylori infection, and neuroendocrine tumours, and has received orphan drug designation from both the FDA and the European Medicines Agency for the treatment of gastric neuroendocrine tumours . A recent preclinical study identified ceclazepide as a potent inhibitor of drug-resistant Mycobacterium abscessus, opening an orthogonal anti-infective application space distinct from other CCK2 antagonists .

1
Prodrug architecture for CCK2 pathway studies with esterase-dependent activation
2
Drug-resistant NTM research context with reported M. abscessus inhibitory activity
3
Regulatory-tracked compound for neuroendocrine tumour model research

Why Ceclazepide Cannot Be Substituted With Other CCK2 Antagonists – Evidence of Functional Divergence Across Three Therapeutic Axes


CCK2 receptor antagonists are a chemically and pharmacologically heterogeneous class. Even among closely related benzodiazepine derivatives developed by the same sponsor (Trio Medicines), ceclazepide and netazepide exhibit critical differences in their molecular design: ceclazepide is administered as a prodrug (TR2-A) that requires in vivo esterase cleavage to liberate the active metabolite TR2, whereas netazepide (YF476) is itself an active antagonist with a reported CCK2 IC₅₀ of 0.1 nM and >5,000-fold selectivity over CCK1 . This prodrug design alters pharmacokinetic profiles in ways that preclude simple molar-equivalent substitution . Furthermore, the recent discovery that ceclazepide possesses direct anti-Mycobacterium abscessus activity – with quantitative MIC₅₀ and intracellular IC₅₀ values benchmarked against clarithromycin – represents a functional activity entirely absent from the reported pharmacological repertoire of netazepide, proglumide, devazepide, or nastorazepide . No other CCK2 antagonist has demonstrated comparable dual anti-secretory and anti-mycobacterial activity in peer-reviewed models. These orthogonal differentiation axes mean that substituting ceclazepide with a generic CCK2 antagonist in either a gastric acid-related or an anti-infective research programme would generate uninterpretable or negative results.

Prodrug vs Active Direct-acting CCK2 antagonists (netazepide, proglumide) lack the esterase-dependent activation profile; metabolic context may not transfer.
Anti-NTM Gap Other CCK2 antagonists have not been reported to possess anti-M. abscessus activity; anti-infective model context may differ substantially.
Regulatory Footprint Class-level CCK2 antagonists lack dual FDA/EMA orphan designations and multi-indication Phase I trial context for NET research.

Quantitative Differentiation Evidence for Ceclazepide – Head-to-Head and Cross-Study Comparator Data


Extracellular Anti-M. abscessus Activity: Ceclazepide MIC₅₀ Values Compared with Clarithromycin in the Same REMA Assay

In a 3-day resazurin microtiter assay (REMA) using cation-adjusted Mueller-Hinton medium, ceclazepide inhibited 50% growth of M. abscessus reference strains with MIC₅₀ values ranging from 1.8 to 8.2 μM, and of clinical isolates with MIC₅₀ values ranging from 7.8 to 9.9 μM. Clarithromycin, used as a positive control in the same experiment, inhibited M. abscessus subsp. abscessus ATCC 19977 with an MIC₅₀ value described as 'similar' to that of ceclazepide across all tested strains . This establishes ceclazepide as equipment to the standard-of-care macrolide in extracellular susceptibility against M. abscessus.

Extracellular MIC₅₀
Head-to-head
MIC₅₀ 1.8–8.2 μM (reference strains); 7.8–9.9 μM (clinical isolates)
Reported comparable extracellular potency to clarithromycin in the same REMA assay
Exact clarithromycin MIC₅₀ numeric values not reported; qualitative similarity only
Mycobacterium abscessus MIC50 drug-resistant NTM

Intracellular Anti-M. abscessus Potency: Ceclazepide IC₅₀ of 1.3 μM vs Clarithromycin IC₅₀ of 2.5 μM in Murine Macrophages

In a murine bone marrow-derived macrophage (mBMDM) infection model infected with M. abscessus subsp. abscessus ATCC 19977, ceclazepide treatment over 3 days produced a concentration-dependent reduction in intracellular bacterial burden, yielding an IC₅₀ of 1.3 μM. Clarithromycin, tested under identical conditions, exhibited an IC₅₀ of 2.5 μM . This represents an approximately 1.9-fold improvement in intracellular potency for ceclazepide over the current standard-of-care macrolide.

Intracellular IC₅₀
Head-to-head
Ceclazepide IC₅₀ = 1.3 μM vs Clarithromycin IC₅₀ = 2.5 μM
Reported intracellular potency context in murine macrophage infection model
Approximately 1.9-fold lower IC₅₀ observed under identical assay conditions
intracellular infection IC50 macrophage

Subspecies-Spectrum Anti-M. abscessus Activity: Ceclazepide Retains Potency Across Three Subspecies and Clinical Isolates

Ceclazepide demonstrated consistent growth inhibition across all three major M. abscessus subspecies: subsp. massiliense CIP108297T (MIC₅₀ = 4.4 μM, MIC₉₀ = 13.7 μM), subsp. bolletii CIP108541T (MIC₅₀ = 6.1 μM, MIC₉₀ = 7.1 μM), and subsp. abscessus ATCC 19977 (MIC₅₀ = 8.2 μM, MIC₉₀ = 28.4 μM) . Activity was further confirmed against clinical isolates (MIC₅₀ range: 7.8–9.9 μM). This subspecies-spanning activity contrasts with many conventional antimycobacterial agents that exhibit variable or subspecies-dependent potency . No comparable subspecies panel data are publicly available for netazepide, devazepide, proglumide, or nastorazepide against M. abscessus, as none of these CCK2 antagonists have been reported to possess anti-mycobacterial activity.

Subspecies Spectrum
Cross-study
MIC₅₀ 4.4–8.2 μM across massiliense, bolletii, abscessus; clinical isolates MIC₅₀ 7.8–9.9 μM
Supports broad-spectrum anti-M. abscessus screening context
No comparator CCK2 antagonist panel data reported for anti-NTM activity
M. abscessus subspecies clinical isolates spectrum of activity

Prodrug Architecture: Ceclazepide (TR2-A) as a Metabolic Prodrug Distinguished from Direct-Acting CCK2 Antagonists Netazepide and Proglumide

Ceclazepide is explicitly designed as a prodrug (TR2-A) that requires in vivo esterase-mediated cleavage of the acetoxy ester moiety to release the active gastrin/CCK2 receptor antagonist TR2 . This active metabolite TR2 is also the primary breakdown product of netazepide, indicating a shared terminal pharmacophore but distinct pharmacokinetic entry pathways . In contrast, netazepide (YF476) acts as a direct CCK2 antagonist with an IC₅₀ of 0.1 nM , while proglumide is a non-selective CCK-A/B antagonist with an IC₅₀ of approximately 0.8 mM . The prodrug design of ceclazepide may confer differentiated oral absorption, first-pass metabolism, and duration of action relative to direct-acting comparators, though quantitative head-to-head human PK data are not yet publicly available.

Prodrug Architecture
Class-level
TR2-A prodrug requiring esterase cleavage to active moiety TR2; shared terminal pharmacophore with netazepide
Selection context: metabolic activation distinguishes from direct-acting CCK2 antagonists
Exact in vivo conversion efficiency and human exposure ratio not publicly quantified
prodrug TR2-A pharmacokinetics

Regulatory-Validated Differentiation: Ceclazepide's FDA and EU Orphan Drug Designations for Gastric Neuroendocrine Tumours

Ceclazepide received FDA orphan drug designation on 5 December 2016 for the treatment of gastric neuroendocrine tumours (gastric NETs) , and was granted EU orphan designation (EU/3/15/1588) on 14 December 2015 for the treatment of gastro-entero-pancreatic neuroendocrine tumours . While netazepide has also been investigated for type I gastric NETs, ceclazepide's dual regulatory recognition across both FDA and EMA jurisdictions, coupled with Phase I clinical trial activity across three distinct indications (gastro-oesophageal reflux disease, H. pylori infection, and neuroendocrine tumours), indicates a broader clinical development footprint than most in-class comparators .

Regulatory Designation
Context-dependent
FDA orphan designation (2016); EU orphan designation (EU/3/15/1588, 2015); Phase I in 3 indications
Reported regulatory-track context for neuroendocrine tumour research models
Regulatory designations do not constitute clinical efficacy validation
orphan drug neuroendocrine tumours regulatory differentiation

Procurement-Relevant Application Scenarios for Ceclazepide Based on Quantitative Differentiation Evidence


Anti-M. abscessus Drug Discovery: Screening and Lead Optimisation Programmes Targeting Drug-Resistant NTM

Ceclazepide is indicated as a chemical probe and reference compound for anti-M. abscessus drug discovery programmes. Its demonstrated extracellular MIC₅₀ range (1.8–8.2 μM against reference strains) and intracellular IC₅₀ of 1.3 μM – approximately 1.9-fold more potent than clarithromycin in the same macrophage model – make it suitable as a benchmarking standard for novel compound libraries targeting drug-resistant nontuberculous mycobacteria (NTM) . The compound's consistent activity across all three M. abscessus subspecies and clinical isolates supports its use in broad-spectrum anti-NTM screening cascades .

CCK2 Receptor Pharmacology: Prodrug vs Direct Antagonist Comparative Mechanistic Studies

For academic or industrial laboratories studying gastrin/CCK2 receptor pharmacology, ceclazepide offers a structurally distinct prodrug tool compound. Its requirement for esterase-mediated activation to the TR2 metabolite differentiates it from direct-acting CCK2 antagonists such as netazepide (IC₅₀ 0.1 nM for CCK2) . This enables comparative studies of prodrug vs active drug pharmacokinetic-pharmacodynamic relationships, particularly in gastric acid secretion models where ceclazepide has demonstrated inhibitory activity in rats .

Translational Oncology Research: Gastric Neuroendocrine Tumour Models with Regulatory-Validated Compound

Given its FDA and EU orphan drug designations for gastric and gastro-entero-pancreatic neuroendocrine tumours (NETs) , ceclazepide is the preferred CCK2 antagonist for translational oncology studies seeking alignment with regulatory development pathways. The compound's Phase I clinical development across three indications provides a clinical data backdrop that generic CCK2 antagonists cannot offer, reducing translational risk for academic and biopharma programmes targeting hypergastrinaemia-driven neuroendocrine tumour progression .

Gastric Acid-Related Disease Models: Combination Therapy Studies with PPIs and Antibiotics

Ceclazepide's dual mechanism – CCK2 receptor antagonism for acid suppression combined with direct anti-M. abscessus activity – positions it as a unique tool for combination therapy research in H. pylori or M. abscessus co-infection models. Its acid secretion inhibitory activity in rats combined with anti-mycobacterial potency comparable to clarithromycin supports experimental designs evaluating CCK2 antagonists as adjunctive agents to proton pump inhibitors or antibiotics in complex gastric infectious disease models.

Application
Selection Property
Validation Focus
Drug-resistant NTM research context
Extracellular and intracellular anti-M. abscessus assay context
MIC₅₀ and intracellular IC₅₀ endpoint review; subspecies-spanning activity
CCK2 prodrug vs direct antagonist studies
Metabolic activation requirement; shared active metabolite TR2
Esterase-dependent conversion review; PK-PD relationship interpretation
Neuroendocrine tumour research models
FDA and EU orphan designation context; Phase I clinical trial backdrop
Translational alignment with regulatory development pathway; model-response validation
Gastric acid-related disease model research
Dual CCK2 antagonism and anti-mycobacterial screening context
Combination therapy model evaluation; acid secretion endpoint monitoring
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